molecular formula C80H60N8 B3325251 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline CAS No. 2092907-97-4

4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline

Cat. No.: B3325251
CAS No.: 2092907-97-4
M. Wt: 1133.4 g/mol
InChI Key: KGYKIFZPDQGUDJ-UHFFFAOYSA-N
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Description

Significance of Pyrene (B120774) Core Architectures in Optoelectronic and Sensing Applications

The pyrene molecule, a compact and planar structure of four fused benzene (B151609) rings, possesses a unique set of photophysical properties that make it a cornerstone for the development of advanced materials. mdpi.com Its strong electron delocalization and high fluorescence quantum yield are fundamental to its utility. researchgate.netresearchgate.net Pyrene-based materials are known for their distinct optical and electronic characteristics, including strong fluorescence, high chemical stability, and efficient charge-carrier mobility. researchgate.net These attributes have led to their extensive use in a variety of optoelectronic and sensing applications. mdpi.comlphia.fr

In the realm of optoelectronics, pyrene derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs), where they can function as both efficient light emitters and hole-transporting materials. researchgate.netnih.gov The fluorescence properties of pyrene are highly sensitive to its local environment, a characteristic that is expertly exploited in chemical sensing. rsc.org This solvatochromic effect allows pyrene-based probes to detect changes in solvent polarity and to identify specific analytes, including metal ions and organic molecules. rsc.orgresearchgate.net Furthermore, the tendency of pyrene to form excited-state dimers, known as excimers, provides another mechanism for sensing, as the ratio of monomer to excimer emission can be modulated by external stimuli. researchgate.net The inherent photostability of the pyrene core also ensures the longevity and reliability of devices and sensors in which it is employed. rsc.org

Rationale for Multi-Aminophenyl Functionalization in Pyrene-Based Compounds

The functionalization of the pyrene core with multiple aminophenyl groups is a deliberate strategy to impart specific functionalities and to enable the construction of more complex, high-performance materials. The introduction of aminophenyl substituents, particularly at the 1, 3, 6, and 8 positions of the pyrene ring system, transforms the molecule into a versatile building block, often referred to as a "tecton" or linker. ossila.com

The primary rationale for this multi-functionalization lies in the reactivity of the amine (-NH2) groups. These groups serve as active sites for polymerization reactions, most notably for the synthesis of Covalent Organic Frameworks (COFs). ossila.comossila.com COFs are a class of porous crystalline polymers with ordered structures and high surface areas, and the tetra-functional nature of molecules like 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline allows for the creation of robust two-dimensional (2D) or three-dimensional (3D) networks. ossila.comossila.com

Furthermore, the aminophenyl groups act as electron-donating moieties. rsc.org When attached to the electron-deficient pyrene core, they can facilitate intramolecular charge transfer (ICT), influencing the photophysical and electronic properties of the material. rsc.org This donor-acceptor characteristic is crucial for applications in photocatalysis and electronics. The resulting materials, particularly COFs, exhibit superb properties such as high crystallinity, excellent stability, and significant photoelectric activity, making them suitable for a range of advanced applications. ossila.com

Positioning of this compound within Current Research Paradigms

Within the landscape of modern materials research, this compound, also known as 1,3,6,8-Tetrakis(4-aminophenyl)pyrene, is positioned as a key molecular linker for the construction of advanced porous materials. ossila.comcd-bioparticles.net Its primary application is in the synthesis of Covalent Organic Frameworks (COFs), where its well-defined geometry and reactive amine functionalities are leveraged to create highly ordered, stable, and functional networks. ossila.comchemicalbook.com

Research has demonstrated that COFs synthesized from this linker possess remarkable properties tailored for specific applications. For instance, by condensing it with other organic molecules, researchers have created COFs with enhanced proton conductivity for potential use in fuel cell membranes. ossila.com Other studies have focused on its use in creating photocatalytic systems. COFs incorporating the electron-rich tetra-aminophenyl pyrene unit have shown significant efficiency in photocatalytic hydrogen production from water, even without the need for noble metal co-catalysts. ossila.com

Moreover, the inherent fluorescence of the pyrene core is often retained or even enhanced within the COF structure. This has led to the development of ultra-stable, luminescent COFs that exhibit strong fluorescence in various solvents and can be explored for sensing and imaging applications. ossila.com The research paradigm for this compound is thus centered on its role as a versatile and powerful building block for designing functional, porous materials with precisely controlled properties for applications in catalysis, energy, and electronics. ossila.com

Compound Data

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound nih.gov
Synonym 1,3,6,8-Tetrakis(4-aminophenyl)pyrene jst.go.jp
CAS Number 1610471-69-6 nih.gov
Molecular Formula C40H30N4 nih.gov
Molecular Weight 566.7 g/mol nih.gov
InChIKey XDTZQQXBFDIDSL-UHFFFAOYSA-N nih.gov

Table 2: Research Applications of COFs Derived from this compound

COF Name/TypeCo-linkerKey Properties & FindingsApplication Area
PyTTA–DHTA-COF 2,5-dihydroxyterephthalaldehyde (B1588973)Enhanced intrinsic proton conductivity (up to 10⁻² S cm⁻¹ at 70 °C). ossila.comProton-conducting membranes ossila.com
PyTA-BC-Ph-COF Carbazole-based derivativeUltrahigh thermal stability, excellent crystallinity, high surface area (1445 m² g⁻¹), strong fluorescence. ossila.comLuminescent materials ossila.com
(Unnamed) Carbazole-based derivativePhotocatalytic H₂ production up to 1183 µmol g⁻¹ h⁻¹ without a noble metal cocatalyst. ossila.comPhotocatalysis (Hydrogen Evolution) ossila.com
(Unnamed) 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehydePhotocurrent up to 100 μA cm⁻²; hydrogen evolution rate of 2072.4 μmol g⁻¹ h⁻¹. ossila.comPhotoelectrocatalysis (Hydrogen Evolution) ossila.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C40H30N4/c2*41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h2*1-22H,41-44H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYKIFZPDQGUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N.C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H60N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1133.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline reveals that the primary disconnection points are the carbon-carbon bonds between the central pyrene (B120774) core and the four pendant aminophenyl groups. This suggests a convergent synthesis strategy where the pyrene core and the aniline (B41778) moieties are prepared separately and then coupled together.

The most logical precursor for the pyrene core is a tetra-functionalized pyrene, specifically 1,3,6,8-tetrabromopyrene (B107014). This is because the bromine atoms can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The aniline fragments can be introduced using a suitable organometallic reagent, such as a boronic acid derivative of aniline, in a palladium-catalyzed cross-coupling reaction. This approach allows for the efficient and regioselective construction of the target molecule.

Precursor Synthesis and Functional Group Interconversions

Synthesis of 1,3,6,8-Tetrabromopyrene: The starting material for the pyrene core is the commercially available polycyclic aromatic hydrocarbon, pyrene. The synthesis of 1,3,6,8-tetrabromopyrene is achieved through an electrophilic aromatic substitution reaction. Pyrene is treated with an excess of bromine in a suitable solvent, such as nitrobenzene. The reaction is typically carried out at elevated temperatures to facilitate the multiple bromination steps. The high reactivity of the 1, 3, 6, and 8 positions of the pyrene ring directs the bromination to these specific sites, yielding the desired tetrabrominated product.

Synthesis of 4-(tert-Butoxycarbonylamino)phenylboronic acid: The aniline precursor is prepared in a protected form to prevent side reactions involving the amino group during the subsequent coupling step. Aniline is first protected with a tert-butoxycarbonyl (Boc) group to form N-Boc-aniline. This protected aniline is then converted to its corresponding boronic acid derivative. This is typically achieved by ortho-lithiation of the N-Boc-aniline followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup.

Multi-Step Coupling Reactions for Assembling the Pyrene-Aminoaryl Framework

The core of the synthesis lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of the carbon-carbon bonds between the 1,3,6,8-tetrabromopyrene and the 4-(tert-butoxycarbonylamino)phenylboronic acid.

The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate. A mixture of solvents, such as toluene, ethanol, and water, is often used to ensure the solubility of all reactants. The reaction mixture is heated under an inert atmosphere for an extended period to ensure complete coupling at all four bromine sites.

Following the successful coupling reaction, the Boc protecting groups on the four aniline moieties are removed. This deprotection is typically achieved by treating the coupled product with a strong acid, such as hydrochloric acid or trifluoroacetic acid, in a suitable solvent like dichloromethane (B109758) or dioxane. This final step yields the target molecule, this compound. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the reaction conditions. Several factors can be optimized to maximize the yield and selectivity of the desired tetra-substituted product.

Table 1: Optimization of Suzuki-Miyaura Coupling Reaction Conditions

ParameterVariationEffect on Yield and Selectivity
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), etc.The choice of ligand on the palladium catalyst can significantly influence the reaction rate and efficiency.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃The strength and solubility of the base are crucial for the transmetalation step of the catalytic cycle.
Solvent System Toluene/Ethanol/Water, Dioxane/WaterThe solvent mixture must be able to dissolve both the organic and inorganic reactants.
Reaction Temperature 80-120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition.
Reaction Time 24-72 hoursSufficient time is required for the coupling to occur at all four positions on the pyrene core.

Careful optimization of these parameters is necessary to achieve a high yield of the desired this compound while minimizing the formation of partially substituted byproducts.

Post-Synthetic Modifications and Derivatization Strategies

The primary amino groups on the final product offer opportunities for further functionalization. These amino groups can undergo a variety of chemical transformations to introduce different functional groups, thereby tuning the properties of the molecule for specific applications.

For instance, the amino groups can be acylated, alkylated, or used as nucleophiles in condensation reactions with aldehydes or ketones to form imines. These modifications can alter the electronic properties, solubility, and self-assembly behavior of the molecule, making it a versatile platform for the development of new materials. One common application is its use as a monomer in the synthesis of COFs through condensation with aldehyde-containing linkers. rsc.orgresearchgate.net

Stereochemical Control and Regioselectivity Considerations

In the synthesis of this compound, stereochemical control is not a significant factor as the molecule is achiral. However, regioselectivity is of paramount importance.

Detailed Spectroscopic Characterization and Electronic Structure Elucidation

High-Resolution Electronic Absorption and Emission Spectroscopy in Various Media

While comprehensive high-resolution spectral data for the standalone molecule in a wide array of solvents remains limited in publicly accessible literature, studies on covalent organic frameworks (COFs) incorporating this molecule provide valuable insights. For instance, a COF constructed from 4,4′,4″,4′″-(pyrene-1,3,6,8-tetrayl)tetraaniline exhibits strong fluorescence emissions. The emission maxima of this COF demonstrate a gradual red-shift as the polarity of the solvent increases, a phenomenon indicative of solvatochromism. This suggests a more polar excited state compared to the ground state, a common feature in donor-acceptor type molecules where photoexcitation leads to intramolecular charge transfer.

Further research on other tetra-substituted pyrene (B120774) derivatives offers a comparative perspective. For example, 1,3,6,8-tetraarylpyrenes exhibit high extinction coefficients with absorption maxima ranging from approximately 349 to 396 nm and strong fluorescence in the deep-blue to pure-blue region (emission maxima from 432 to 465 nm) in dichloromethane (B109758). acs.org The specific absorption and emission characteristics of 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline are expected to be influenced by the strong electron-donating nature of the amino groups, likely leading to further red-shifted spectra compared to less electron-rich derivatives.

Quantitative Analysis of Photoluminescence Quantum Yields and Radiative Lifetimes

Precise photoluminescence quantum yield (PLQY) and radiative lifetime data for this compound in various media are not extensively documented in dedicated studies of the isolated molecule. However, related compounds provide a basis for expectation. For instance, 1,3,6,8-tetraarylpyrenes have been reported to have high quantum yields, in the range of 0.75 to 0.99 in dichloromethane. acs.org In contrast, some pyrene derivatives with extended chains show lower quantum yields in solvents like tetrahydrofuran (B95107) (THF) but relatively higher yields in cyclohexane (B81311) and dioxane. researchgate.net

The PLQY and radiative lifetime are intrinsically linked to the efficiency of radiative decay versus non-radiative decay pathways. For this compound, factors such as solvent polarity, viscosity, and the potential for intermolecular interactions like hydrogen bonding with the amino groups are expected to significantly modulate these parameters.

Mechanisms of Exciton (B1674681) Formation, Migration, and Decay in Solution and Solid State

The photoexcitation of this compound leads to the formation of excitons, or electron-hole pairs. In solution, the primary excited state is typically a singlet exciton. The decay of this exciton can occur through several pathways: radiative decay (fluorescence), non-radiative decay (internal conversion and vibrational relaxation), and intersystem crossing to a triplet state.

In the solid state, the photophysics becomes more complex due to intermolecular interactions. The close proximity of molecules can facilitate exciton migration, where the excited state hops from one molecule to another. Furthermore, pyrene and its derivatives are well-known for their propensity to form excimers—excited-state dimers that exhibit a characteristic red-shifted and broad, structureless emission. This phenomenon is highly dependent on the molecular packing in the solid state. For 1,3,6,8-tetraalkylpyrenes, the solid-state emission properties and the formation of excimers are significantly influenced by the nature of the alkyl substituents, which dictates the crystal packing. researchgate.net Given the bulky nature of the aminophenyl groups in this compound, steric hindrance might influence the formation of perfectly stacked excimers.

Electrochemical Probing of Redox Potentials and Energy Level Alignments (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial parameters that determine the electronic and optical properties of a molecule. These can be experimentally determined using electrochemical techniques such as cyclic voltammetry.

Table 1: Estimated Electronic Properties of Related Compounds

Compound/System HOMO (eV) LUMO (eV) Energy Gap (eV)
Related Pyrene Dication Species -5.4 to -5.5 -2.1 to -2.2 3.2 to 3.4

Note: This table presents data for related compounds to provide a general context for the expected electronic properties of this compound. The values are estimations from theoretical calculations and may vary depending on the specific molecule and computational method.

Transient Absorption Spectroscopy for Excited State Dynamics Investigations

Transient absorption spectroscopy is a powerful technique to probe the dynamics of excited states on ultrafast timescales. Following photoexcitation, this method can track the evolution of the initial excited state through processes like internal conversion, vibrational cooling, intersystem crossing, and charge transfer.

For pyrene derivatives, femtosecond transient absorption studies have revealed that internal conversion from a higher excited singlet state (S2) to the lowest excited singlet state (S1) can occur on the order of hundreds of femtoseconds. researchgate.net This is often followed by vibrational cooling on a picosecond timescale. researchgate.net In donor-acceptor systems, transient absorption can also reveal the formation of charge-transfer states. Given the structure of this compound, it is plausible that intramolecular charge transfer from the aminophenyl groups to the pyrene core plays a significant role in its excited-state dynamics.

Circular Dichroism and Chiroptical Properties

Circular dichroism (CD) spectroscopy is used to study chiral molecules, which exhibit differential absorption of left and right circularly polarized light. For a molecule to be chiral, it must be non-superimposable on its mirror image. The parent molecule, 1,3,6,8-tetrasubstituted pyrene, is achiral if the substituents are not chiral and can rotate freely.

However, chirality can be induced in pyrene derivatives through the introduction of chiral substituents or by creating a twisted, helical structure. For instance, pyrene-based chiral ligands have been shown to form helicates upon coordination with metal ions, resulting in significant chiroptical activity, including both CD and circularly polarized luminescence (CPL). rsc.org There is currently no information in the scientific literature to suggest that this compound itself possesses intrinsic chiroptical properties. Such properties would only arise if the aminophenyl groups were substituted with chiral moieties or if the molecule were to adopt a stable, twisted conformation in a specific environment.

Investigation of Solvatochromism and Environmental Responsiveness on Optical Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a strong indicator of a change in the electronic distribution between the ground and excited states. As mentioned earlier, COFs containing the this compound moiety exhibit a red-shift in their fluorescence emission with increasing solvent polarity. This positive solvatochromism suggests an increase in the dipole moment upon excitation, which is characteristic of intramolecular charge transfer (ICT). The lone pairs of electrons on the nitrogen atoms of the amino groups can be delocalized into the pyrene ring system upon photoexcitation, leading to a more polar excited state that is stabilized by polar solvents.

The extent of this solvatochromic shift can be correlated with solvent polarity scales, providing quantitative information about the change in dipole moment between the ground and excited states. The environmental responsiveness of this molecule's optical properties makes it a potential candidate for use in chemical sensors and probes where changes in the local environment can be transduced into a measurable optical signal.

Computational Chemistry and Theoretical Modeling of Molecular Behavior

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited States

DFT and TD-DFT are the principal theoretical tools used to investigate the ground and excited state properties of systems containing 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline. Researchers employ these methods to elucidate the electronic structure of COFs where this molecule acts as an electron-rich donor unit.

Computational MethodFunctionalBasis SetApplication in Literature
Density Functional Theory (DFT)B3LYP6-311+G(d)Geometry optimization of COF fragments to study hydrogen bonding. scribd.com
Density Functional Theory (DFT)B3LYP6-31G(d)Calculation of HOMO/LUMO energies and molecular electrostatic potential for related polymers. acs.org
Time-Dependent DFT (TD-DFT)PBE06-31G(d)Analysis of electronic transitions and charge density differences in COF fragments. nih.gov
Time-Dependent DFT (TD-DFT)ωB97X-D6-31G*Calculation of molecular orbital amplitude plots for COF ligands. researchgate.net

Prediction of Spectroscopic Signatures and Electronic Transitions

Theoretical modeling is instrumental in predicting and interpreting the spectroscopic signatures of materials derived from this compound. TD-DFT calculations on COF fragments show that the lowest energy electronic transitions often possess a significant charge-transfer character. nih.govmdpi.com This involves an electron density shift from the electron-rich pyrene-based unit (the donor) to an electron-accepting counterpart linked to it within the framework. nih.gov

These predictions are vital for designing materials with specific optical properties, such as solvatochromism, where the absorption and emission spectra change with the polarity of the environment. nih.gov The calculations can predict shifts in absorption maxima and help assign them to specific molecular transitions, such as π-π* or intramolecular charge-transfer (ICT) transitions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations have been utilized to understand the conformational behavior and intermolecular interactions of this compound, particularly in condensed phases. One study performed MD simulations to investigate the orientation of the molecule when deposited as a thin film on a MoS₂ substrate. nih.gov The simulations showed that the pyrene (B120774) core tends to align with the substrate surface to maximize π-π interactions, a crucial factor in the synthesis of highly-oriented COF films. nih.gov

Furthermore, MD simulations using reactive force fields (ReaxFF) have been employed to study the mechanical properties of COFs constructed from this molecule, predicting how stress is distributed and where bond breakage is likely to occur under strain. rsc.org These simulations provide insight into the molecule's contribution to the structural integrity and potential ductility of the resulting framework. rsc.org

Computational Analysis of Charge Density Distributions and Molecular Orbital Localization

Analysis of charge density and molecular orbitals provides a clear picture of the molecule's electronic characteristics. For COFs and polymers incorporating this unit, calculations show that the highest occupied molecular orbital (HOMO) is typically localized on the electron-rich this compound moiety. acs.orgsci-hub.se Conversely, the lowest unoccupied molecular orbital (LUMO) is often spread across the electron-acceptor unit it is paired with. acs.org

This spatial separation of frontier orbitals is the basis for the charge-transfer properties of these materials. TD-DFT calculations of the electron density difference between the ground and excited states visually confirm this charge separation, showing a reduction of electron density on the pyrene unit and a corresponding gain on the acceptor bridge upon excitation. nih.gov This analysis is fundamental to understanding the molecule's role in photocatalysis and optoelectronic applications.

PropertyComputational FindingSignificance
HOMO Localization Primarily on the pyrene and aminophenyl groups. acs.orgsci-hub.seConfirms the molecule's role as an electron donor.
LUMO Localization On the acceptor unit linked to the molecule in a D-A system. acs.orgEstablishes the charge-transfer nature of the electronic transition.
Excited State Reduction of electron density on the pyrene core upon excitation. nih.govExplains the mechanism behind its use in photocatalytic and sensing applications.

Theoretical Insights into Photophysical Processes and Energy Transfer Pathways

The unique structure of this compound, featuring a large, fluorescent pyrene core extended by four aminophenyl arms, makes it an excellent candidate for photophysical applications. Theoretical studies on COFs built from this molecule provide insights into processes like fluorescence, solvatochromism, and energy transfer. nih.govmdpi.comsci-hub.se

Computational models explain solvatochromism by showing how polar solvent molecules within the pores of a COF can stabilize the charge-separated excited state, leading to a red-shift in photoluminescence. nih.gov The modular nature of COFs allows for the theoretical design of energy transfer cascades by pairing this pyrene-based unit with other chromophores, a strategy for developing light-harvesting systems. mdpi.com

Ab Initio and Semi-Empirical Calculations for Structure-Property Relationships

While DFT is the most prominently cited method, the principles of establishing structure-property relationships are central to the computational study of this molecule. The collective body of research demonstrates a clear relationship between the molecular structure of the this compound linker and the resulting properties of the COFs it forms.

By computationally modifying the acceptor units linked to this molecule, researchers can predict how the band gap, charge mobility, and optical absorption of the final material will change. mdpi.comnih.gov For example, combining this strong electron-donor with powerful electron-acceptors is a theoretically guided strategy to reduce the material's band gap and extend its light absorption into the visible or even near-infrared range, enhancing its efficiency as a photocatalyst. nih.gov These computational explorations allow for the rational design of materials with tailored optoelectronic and mechanical properties. rsc.org

Mechanistic Studies of Chemosensing and Biosensing Applications

Principles of Analyte Recognition and Binding Mechanisms

The functionality of 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline as a sensor is predicated on its ability to interact with target analytes through various non-covalent interactions. The electron-rich pyrene (B120774) core and the peripheral aminophenyl groups serve as active sites for binding. Key recognition mechanisms include:

Hydrogen Bonding: The primary amine (-NH2) groups on the phenyl rings are capable of forming hydrogen bonds with analytes that are hydrogen bond donors or acceptors. This interaction is crucial for the recognition of a wide range of organic molecules and biomolecules.

π-π Stacking: The large, planar aromatic surface of the pyrene core facilitates π-π stacking interactions with analytes that possess aromatic moieties. This type of interaction is fundamental for the detection of nitroaromatic compounds, which are electron-deficient and can effectively stack with the electron-rich pyrene.

Photoinduced Electron Transfer (PET): The pyrene moiety can act as a fluorophore, and its excited state can be quenched by electron-donating or electron-withdrawing analytes. This process, known as photoinduced electron transfer, is a primary mechanism for sensing various analytes. For instance, the fluorescence of pyrene-based compounds can be quenched by nitroanilines through a PET mechanism. researchgate.netrsc.orgworktribe.com

Signal Transduction Pathways: Fluorescence Quenching, Enhancement, or Ratiometric Changes

The interaction between this compound and an analyte triggers a measurable optical response, which serves as the sensing signal. The most common signal transduction pathways include:

Fluorescence Quenching: This is the most prevalent signaling mechanism for this class of compounds. Upon binding of an analyte, the fluorescence intensity of the pyrene core is diminished. This "turn-off" response is often observed in the detection of nitroaromatic compounds and certain metal ions. researchgate.net The quenching can occur through dynamic or static processes.

Fluorescence Enhancement: In some cases, analyte binding can lead to an increase in fluorescence intensity, a "turn-on" response. This can happen if the analyte restricts intramolecular rotations or vibrations within the sensor molecule, thus reducing non-radiative decay pathways.

Ratiometric Changes: More sophisticated sensing schemes can be designed to exhibit a change in the ratio of fluorescence intensities at two different wavelengths. This can be achieved by leveraging the formation of pyrene excimers or by incorporating a second fluorophore into the system.

Development of Highly Selective and Sensitive Probes for Specific Analytes

While this compound itself shows promise as a fluorescent probe, its primary application has been as a versatile building block, or "tecton," for constructing more complex and highly selective sensing platforms. ossila.com Its tetra-functional nature allows it to be incorporated into larger supramolecular structures like Covalent Organic Frameworks (COFs). ossila.comchemicalbook.comnih.gov These frameworks can be designed with specific pore sizes and chemical functionalities to selectively bind and detect target analytes. For instance, COFs synthesized from this pyrene derivative have been investigated for the detection of 2,4-dinitrophenol. nih.gov

Sensing Performance Parameters: Limit of Detection, Dynamic Range, Response Time

The performance of a sensor based on this compound is evaluated based on several key parameters. While specific data for the standalone molecule is limited, studies on similar pyrene-based systems provide insights into expected performance.

ParameterDescriptionTypical Values for Pyrene-Based Sensors
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Can reach nanomolar (nM) levels for certain analytes like p-nitroaniline. rsc.orgworktribe.com
Dynamic Range The concentration range over which the sensor's response is proportional to the analyte concentration.Varies depending on the analyte and sensing mechanism.
Response Time The time required for the sensor to reach a stable signal upon exposure to the analyte.Often very rapid, on the order of seconds to minutes.
Selectivity The ability of the sensor to detect a specific analyte in the presence of other potentially interfering species.Can be engineered through rational design of the receptor site.

Design of Logic Gate Functions and Multi-Analyte Sensing Platforms

The responsive nature of pyrene-based fluorophores to multiple stimuli has led to their use in the construction of molecular logic gates. mdpi.commdpi.comresearchgate.net By defining the presence or absence of specific chemical inputs (e.g., analytes, pH changes) and monitoring the fluorescence output (e.g., "ON" or "OFF"), it is possible to mimic the behavior of electronic logic gates such as AND, OR, NOR, and INHIBIT. mdpi.comresearchgate.net For example, a pyrene-based sensor's fluorescence might be quenched ("OFF") in the presence of one analyte (Input A) and restored ("ON") by the addition of a second analyte (Input B), forming the basis of a logic gate operation. mdpi.com While specific logic gate designs using this compound have not been detailed, its photophysical properties make it a suitable candidate for such applications.

Immobilization Strategies for Sensor Fabrication

For practical applications, it is often necessary to immobilize the sensing molecule onto a solid support to create a robust and reusable sensor device. The aminophenyl groups of this compound provide convenient handles for covalent attachment to various substrates. Common immobilization strategies that could be applied include:

Covalent Bonding to Polymer Membranes: The amine groups can be reacted with functional groups on a polymer matrix, such as polyvinyl chloride (PVC), to create a sensory membrane. nih.govnih.gov

Surface Modification of Inorganic Substrates: Silanization of glass or silica (B1680970) surfaces followed by reaction with the amine groups can be used to graft the molecule onto these materials.

Formation of Self-Assembled Monolayers (SAMs): While not directly applicable with the amine groups, modification of the molecule to include thiol or other suitable functional groups would allow for the formation of SAMs on gold or other metallic surfaces.

The primary reported application of immobilization for this specific molecule is its use as a monomer in the synthesis of porous Covalent Organic Frameworks, where it is covalently linked into a crystalline, porous structure. ossila.comchemicalbook.comnih.gov

Supramolecular Assembly and Self Organization Phenomena

Molecular Recognition and Directed Self-Assembly in Solution and at Interfaces

The self-assembly of 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline is a process of spontaneous organization of individual molecules into ordered structures. In solution, this process is initiated by specific molecular recognition events. The pyrene (B120774) cores, with their extensive π-conjugated systems, have a strong tendency to stack upon one another to minimize unfavorable interactions with the solvent and maximize attractive π-π interactions.

At interfaces, such as on the surface of a solid substrate or at the air-water interface, the self-assembly can be directed to form highly ordered monolayers or thin films. The orientation of the molecules at these interfaces is influenced by the interplay between intermolecular forces and the interactions with the surface. The amine functionalities can play a crucial role in this directed assembly through their ability to form hydrogen bonds with suitable surfaces or with adjacent molecules.

Formation of Ordered Nanostructures

The hierarchical self-assembly of this compound can lead to the formation of a variety of ordered nanostructures. The final morphology of these structures is dependent on several factors, including the solvent, temperature, concentration, and the presence of any directing templates. Common nanostructures observed for similar pyrene-based molecules include nanofibers, nanoribbons, vesicles, and nanotubes. rsc.orgnih.gov For instance, in aqueous conditions, pyrene-capped amino acids are known to self-assemble into supramolecular nanostructures. researchgate.net

The formation of these structures is a dynamic process. Initially, monomers of the compound aggregate to form small clusters. These clusters then grow and reorganize into larger, more defined structures. The inherent chirality of some building blocks can even lead to the formation of helical nanostructures. researchgate.net

Characterization of Self-Assembled Morphologies

A suite of analytical techniques is employed to characterize the morphology and structure of the self-assembled aggregates of this compound.

Technique Information Obtained
Transmission Electron Microscopy (TEM)Provides direct visualization of the size and shape of the nanostructures, such as nanofibers with average diameters in the nanometer range. nih.gov
Scanning Electron Microscopy (SEM)Offers topographical information about the self-assembled structures on a surface.
Atomic Force Microscopy (AFM)Allows for high-resolution imaging of the surface morphology of the assembled structures.
X-ray Diffraction (XRD)Gives insights into the molecular packing and crystalline order within the self-assembled structures.
UV-Vis and Fluorescence SpectroscopyCan detect the formation of aggregates through changes in the absorption and emission spectra, such as the appearance of a charge-transfer band or excimer emission. nih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyUsed to identify the presence of hydrogen bonding and other intermolecular interactions within the assembly. nih.gov

These techniques provide a comprehensive understanding of the self-assembled morphologies at different length scales.

Influence of Amine Functionalities on Intermolecular Interactions

The four aminophenyl groups in this compound play a pivotal role in modulating the intermolecular interactions that drive self-assembly. The primary amine (-NH2) groups are capable of acting as both hydrogen bond donors and acceptors. This allows for the formation of extensive hydrogen-bonding networks between adjacent molecules, which significantly contributes to the stability and directionality of the self-assembled structures.

The presence of these amine groups can also influence the electronic properties of the pyrene core. researchgate.net Furthermore, the amino groups can be protonated in acidic conditions, introducing electrostatic interactions that can either promote or disrupt the self-assembly process, depending on the specific environment. nih.govresearchgate.net This pH-responsiveness adds a layer of control over the supramolecular organization. The ability of amino groups to participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, is crucial for the formation of stable hydrogels in some pyrene-based systems. nih.govresearchgate.net

Stimuli-Responsive Supramolecular Materials Based on the Compound

The non-covalent nature of the interactions holding the supramolecular assemblies of this compound together makes them inherently responsive to external stimuli. nih.gov This responsiveness allows for the development of "smart" materials whose properties can be altered in a controlled manner.

Pyrene-based materials are known to respond to a variety of stimuli, including light, temperature, pH, and the presence of specific ions or molecules. researchgate.net For instance, changes in pH can alter the protonation state of the amine groups, leading to a disassembly or a morphological transition of the nanostructures. nih.govresearchgate.net Similarly, temperature can affect the strength of the non-covalent interactions, potentially causing a reversible assembly-disassembly process. The exceptional fluorescence properties of the pyrene core make these changes readily detectable through spectroscopic methods. researchgate.net

The development of stimuli-responsive materials from this compound holds promise for applications in areas such as sensing, drug delivery, and molecular switching. nih.govresearchgate.net

Stimulus Potential Response of the Supramolecular Assembly
pHAlteration of hydrogen bonding and electrostatic interactions, leading to assembly, disassembly, or morphological changes. nih.govresearchgate.net
TemperatureModulation of non-covalent interaction strength, potentially causing reversible phase transitions or disassembly. nih.gov
LightPhoto-induced changes in molecular conformation or electronic state, leading to structural reorganization. researchgate.net
IonsCoordination with amine groups, leading to changes in the self-assembled structure and photophysical properties. researchgate.net

Incorporation into Polymeric Matrices and Composite Materials

Covalent Polymerization Strategies Utilizing Amine Functionalities

The four peripheral aniline (B41778) groups of 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline serve as reactive sites for covalent integration into polymer backbones. This tetrafunctionality allows it to act as a rigid cross-linking agent or a monomer for creating highly branched or three-dimensional polymer networks.

One of the most prominent applications is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with permanent porosity and highly ordered structures. The compound, also known as 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTA-4NH2), can be condensed with aldehyde-containing linkers to form imine-linked 2D COFs. ossila.com For instance, the [4 + 4] condensation of PyTA-4NH2 with carbazole-based aldehydes results in ultra-stable luminescent COFs. ossila.com Similarly, its reaction with 2,5-dihydroxyterephthalaldehyde (B1588973) yields a COF with enhanced proton conductivity. ossila.com

The amine functionalities also allow for its use in the synthesis of high-performance polyimides. The general method for polyimide synthesis involves a two-step process where a diamine reacts with a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. vt.edu By using this compound as the amine monomer, a highly cross-linked, thermally stable polyimide network can be formed. The rigid pyrene (B120774) core is incorporated directly into the polymer backbone, imparting exceptional thermal resistance and specific optoelectronic properties.

Table 1: Examples of Covalent Polymerization with this compound

Co-monomer / Linker Polymer Type Key Properties of Resulting Material
Carbazole-based derivative (aldehyde) Covalent Organic Framework (COF) Ultrahigh thermal stability, strong fluorescence, photocatalytic activity. ossila.com
2,5-dihydroxyterephthalaldehyde Covalent Organic Framework (COF) Enhanced intrinsic proton conductivity (up to 10⁻² S cm⁻¹ at 70 °C). ossila.com
4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde Covalent Organic Framework (COF) High photocurrent (up to 100 μA cm⁻²) and hydrogen evolution rate (2072.4 μmol g⁻¹ h⁻¹). ossila.com

Non-Covalent Doping and Blending with Polymer Hosts

Beyond covalent bonding, the large, aromatic surface of the pyrene core facilitates strong non-covalent π-π stacking interactions. This allows this compound to be physically blended or doped into various host polymers to form composite materials. This approach is less disruptive to the host polymer's processability while still imparting desirable functional properties.

In this method, the compound is dispersed within a polymer matrix such as polycarbonate, polystyrene, or poly(methyl methacrylate). The effectiveness of the dispersion and the strength of the interaction depend on the compatibility of the compound with the polymer host. The π-π interactions between the pyrene core and aromatic moieties in the polymer backbone (like in polystyrene) or other conjugated additives can lead to well-dispersed composites. frontiersin.org This strategy is analogous to the use of pyrene-endcapped molecules to functionalize graphene non-covalently, where π-π stacking is the dominant stabilizing force. frontiersin.org The amine groups can also form hydrogen bonds with suitable polymer hosts (e.g., polymers containing carbonyl or hydroxyl groups), further enhancing miscibility and stability.

Fabrication and Characterization of Functional Polymer Films and Nanocomposites

Functional materials incorporating this compound are often fabricated as thin films or nanocomposites. When used as a monomer in polymerization, the resulting polymers (like polyimides or COFs) can be processed into films. For instance, poly(amic acid) solutions can be cast onto a substrate, followed by thermal imidization to create robust polyimide films. core.ac.ukresearchgate.net COFs synthesized from this molecule have been used to create specialized membranes for applications like gas separation or proton conduction. ossila.comunizar.es

When blended non-covalently, solution casting is a common fabrication technique. The compound and the host polymer are dissolved in a common solvent, and the solution is then cast onto a surface. As the solvent evaporates, it leaves a solid composite film. The morphology and the degree of dispersion of the pyrene-based molecule within the polymer matrix are critical for the final properties of the film. These characteristics are typically analyzed using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize the phase separation and distribution of the dopant.

Impact of Polymer Environment on Photophysical and Electronic Properties

The polymer matrix surrounding this compound has a profound effect on its photophysical and electronic properties. The large pyrene core is inherently fluorescent. In the solid state or within a polymer matrix, its emission properties are highly sensitive to the local environment and intermolecular interactions. researchgate.net

The polarity of the surrounding polymer can influence the emission wavelength. For example, a COF built from this molecule exhibited strong fluorescence with emission maxima that gradually red-shifted as the polarity of the solvent increased. ossila.com A similar solvatochromic effect can be expected when it is embedded in polymer matrices of varying polarities. Furthermore, the rigidity of the polymer matrix can suppress non-radiative decay pathways that arise from molecular vibrations, potentially leading to an enhancement of the fluorescence quantum yield. researchgate.net

Aggregation of the molecules within the polymer can lead to the formation of excimers (excited-state dimers), which typically exhibit a broad, structureless, and red-shifted emission compared to the monomer fluorescence. researchgate.net Controlling the dispersion within the polymer is therefore crucial for tuning the emission color and efficiency. In terms of electronic properties, incorporating this electron-rich molecule can modify the charge transport characteristics of the host polymer, making it useful for applications in organic electronics.

Mechanical and Thermal Stability of Composite Materials

The incorporation of this compound into polymeric materials generally leads to a significant enhancement in their mechanical and thermal stability.

Thermal Stability: The inherent thermal robustness of the pyrene core contributes to the high thermal stability of the resulting composites. When used as a cross-linker in polymers like polyimides or when forming COFs, the resulting network structure has a very high decomposition temperature. A COF constructed using this molecule demonstrated ultrahigh thermal stability. ossila.com The high density of aromatic rings and the strong covalent bonds of the network structure require a large amount of energy to be broken. Even when physically blended, the rigid pyrene structure can hinder the thermal motion of the host polymer chains, increasing the glass transition temperature (Tg) and the onset temperature of thermal degradation. This is a known effect of incorporating rigid, bulky additives into polymer matrices. icrc.ac.ir

Mechanical Stability: As a tetrafunctional cross-linking agent, the molecule creates a rigid, three-dimensional polymer network. This covalent cross-linking dramatically increases the modulus and strength of the material compared to a linear polymer. The resulting materials are often hard and stiff, though this can sometimes be accompanied by a decrease in flexibility. In non-covalently blended composites, the strong π-π stacking interactions between the pyrene core and the polymer chains can act as physical cross-links, reinforcing the material and improving its mechanical properties.

Table 2: Summary of Property Enhancements in Composites

Property Covalent Incorporation (e.g., COF, Polyimide) Non-Covalent Blending
Thermal Stability Significant increase; ultrahigh stability due to rigid network structure. ossila.com Moderate increase; hindrance of polymer chain motion raises Tg. icrc.ac.ir
Mechanical Strength High increase in modulus and strength due to covalent cross-linking. Moderate increase; π-π interactions act as physical cross-links.
Photophysical Properties Tunable by co-monomer choice; high quantum yield in rigid networks. ossila.com Sensitive to dispersion and aggregation; potential for excimer emission. researchgate.net

| Electronic Properties | Defined by the periodic structure of the network (e.g., conductivity in COFs). ossila.com | Doping effect; modifies charge transport of the host polymer. |

Future Research Directions and Translational Perspectives

Exploration of Advanced Device Architectures and Integration Technologies

The unique electronic and photophysical properties of the pyrene (B120774) core make TAPP and its derivatives attractive for next-generation organic electronic devices. researchgate.netepa.gov Future research will likely focus on incorporating these materials into complex device architectures.

Key Research Thrusts:

Organic Field-Effect Transistors (OFETs): Pyrene-based materials are known for their high charge carrier mobility, a critical parameter for transistor performance. researchgate.netuky.edu Future work could involve fabricating thin-film transistors using TAPP-based COFs or polymers, exploring their performance in flexible and transparent electronic circuits.

Organic Light-Emitting Diodes (OLEDs): The inherent blue-light emission of the pyrene chromophore is highly desirable for display and lighting applications. researchgate.netrsc.org Research will aim to integrate TAPP derivatives as hole-transporting or emissive layers in solution-processed OLEDs, with a focus on improving device efficiency, color purity, and operational stability. nih.govacs.org

Photovoltaics and Photodetectors: The strong light absorption and charge separation capabilities of pyrene-based systems can be harnessed in organic solar cells and photodetectors. rsc.org Future device designs may involve creating donor-acceptor heterojunctions where TAPP-based materials serve as the electron donor, paired with suitable acceptor molecules.

Three-Dimensional Integration: Moving beyond planar devices, research could explore the vertical stacking of different TAPP-based functional layers. This could lead to compact, multi-functional devices, such as integrated sensor-memory units, where one layer detects an analyte and another stores the information.

Development of Multi-Functional Sensing Systems and Smart Materials

The porous and functional nature of TAPP-based frameworks provides an ideal platform for creating sophisticated sensing systems and materials that respond to external stimuli.

Future Directions in Sensing:

Chemosensors: The electron-rich pyrene core can interact with electron-deficient molecules. This property has been exploited for detecting nitroaromatic compounds, which are common explosives. nih.gov Future research will focus on developing flexible COF-based sensors for the real-time, selective detection of various analytes, including volatile organic compounds (VOCs), toxic industrial chemicals, and environmental pollutants. nih.gov

Biosensors: By functionalizing the amine groups of TAPP with biorecognition elements (e.g., enzymes, antibodies, DNA aptamers), highly specific biosensors can be developed. These sensors could be integrated into wearable devices for monitoring health biomarkers in sweat or saliva.

Stimuli-Responsive Materials: TAPP-based materials can be designed to change their properties (e.g., color, fluorescence, conductivity) in response to stimuli like pH, temperature, light, or the presence of specific ions. This opens the door to creating "smart" materials for applications such as drug delivery, where a drug loaded into a COF is released only under specific physiological conditions. mdpi.com

Table 1: Potential Sensing Applications for TAPP-Based Materials

Target Analyte/StimulusSensing MechanismPotential Application AreaKey Research Goal
Nitroaromatic Compounds (e.g., TNP)Fluorescence QuenchingHomeland Security, Environmental MonitoringEnhance selectivity and sensitivity for on-site detection nih.govnih.gov
Volatile Organic Compounds (VOCs)Adsorption-induced property changeIndoor Air Quality, Industrial SafetyDevelop reusable sensor arrays for complex mixture analysis
Heavy Metal IonsCoordination and fluorescence modulationWater Quality TestingAchieve parts-per-billion detection limits in aqueous media rsc.org
pH ChangeProtonation of amine groupsBiomedical Diagnostics, Smart PackagingTune the pH response range for specific biological environments
Biomarkers (e.g., glucose, miRNA)Biorecognition-element bindingPersonalized Medicine, Point-of-Care TestingIntegrate with flexible electronics for wearable sensors mdpi.com

Rational Design Principles for Next-Generation Pyrene-Based Functional Molecules

A deeper understanding of structure-property relationships is crucial for designing new TAPP derivatives with tailored functionalities. acs.org This involves a synergistic approach combining computational modeling and advanced synthesis.

Strategies for Molecular Design:

Computational Screening: Using quantum chemical calculations, researchers can predict the electronic, optical, and structural properties of hypothetical TAPP derivatives before undertaking complex synthesis. acs.org This allows for the pre-screening of candidates for specific applications, such as identifying molecules with optimal energy levels for use in solar cells.

Functional Group Modification: The peripheral amine groups of TAPP are primary targets for chemical modification. Introducing different functional groups can tune the molecule's solubility, self-assembly behavior, and electronic properties. uky.eduacs.org For example, adding electron-withdrawing or electron-donating groups can shift the emission wavelength for OLED applications. researchgate.net

Core Expansion and Annelation: Modifying the pyrene core itself through annelation (fusing additional benzene (B151609) rings) can dramatically alter its electronic behavior. acs.org This strategy can be used to fine-tune the bandgap of the material, which is critical for optoelectronic applications.

Controlling Intermolecular Interactions: The way TAPP-based molecules pack in the solid state significantly impacts their bulk properties, such as charge transport. researchgate.netuky.edu Rational design principles will be used to control π–π stacking and other intermolecular forces to achieve desired material morphologies and performance characteristics. rsc.org

Scalability of Synthesis and Material Processing for Industrial Relevance

For TAPP-based materials to move from the laboratory to commercial applications, developing scalable and cost-effective synthesis and processing methods is paramount.

Challenges and Future Research:

High-Yield Synthesis: Current multi-step syntheses of TAPP and its precursors can be complex and may not be suitable for large-scale production. rsc.orgresearchgate.net Future research will focus on developing more efficient synthetic routes, potentially using flow chemistry or catalysis to improve yields and reduce waste.

Processability of Materials: Many pyrene-based frameworks, like COFs, are highly insoluble, which makes them difficult to process into thin films or other useful forms. researchgate.net Research will explore strategies to improve solubility, such as the temporary introduction of solubilizing groups or the development of novel solution-based or melt-processing techniques.

Large-Area Film Formation: For applications in electronics and membranes, the ability to create uniform, large-area thin films of TAPP-based materials is essential. Techniques such as chemical vapor deposition (CVD), layer-by-layer assembly, and interfacial polymerization will be refined for COFs and other TAPP-derived polymers.

Composite Material Formulation: Integrating TAPP-based materials with other components (e.g., conductive polymers, nanoparticles, graphene) can create composites with enhanced properties. nih.govnih.gov For instance, adding graphene to a TAPP-COF can improve its electrical conductivity for energy storage applications. nih.gov Future work will focus on optimizing the formulation and processing of these composite materials for industrial use.

Table 2: Compound Names Mentioned in the Article

Abbreviation / Trivial NameSystematic Name
TAPP4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline or 1,3,6,8-Tetrakis(4-aminophenyl)pyrene
TNP2,4,6-trinitrophenol

Q & A

Basic Question: What are the standard synthetic routes for 4-[3,6,8-Tris(4-aminophenyl)pyren-1-yl]aniline, and how is reaction progress monitored?

Methodological Answer:
The synthesis typically involves coupling pyrene derivatives with 4-aminophenyl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, halogenated pyrene cores (e.g., 1,3,6,8-tetrabromopyrene) can react with 4-aminophenylboronic acid under palladium catalysis. Key steps include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos.
  • Base : K₂CO₃ or Cs₂CO₃ in degassed toluene/ethanol mixtures.
  • Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm to track consumption of starting materials .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.